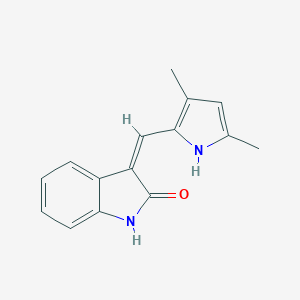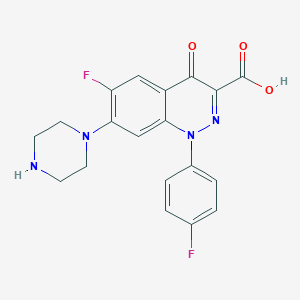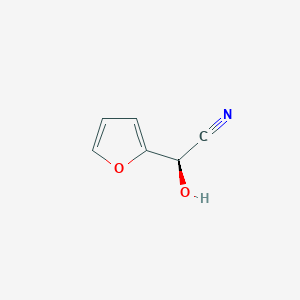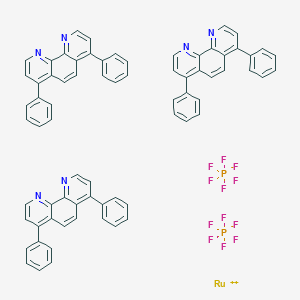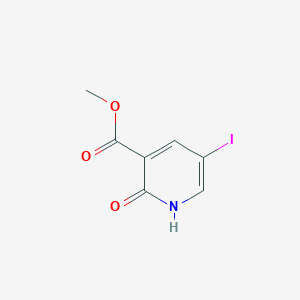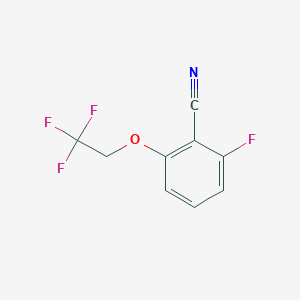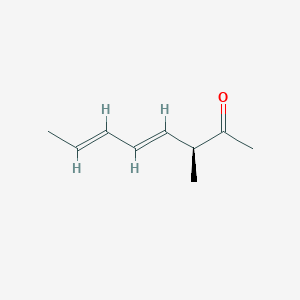
(3S,4E,6E)-3-Methylocta-4,6-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4E,6E)-3-Methylocta-4,6-dien-2-one is a natural compound that is commonly found in various plant species. This compound has been extensively studied due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of (3S,4E,6E)-3-Methylocta-4,6-dien-2-one is not fully understood. However, research has shown that this compound works by inhibiting various enzymes and signaling pathways. It has been found to inhibit the production of pro-inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It has also been found to activate various antioxidant enzymes, which help to reduce oxidative stress.
Biochemische Und Physiologische Effekte
(3S,4E,6E)-3-Methylocta-4,6-dien-2-one has been found to have various biochemical and physiological effects. Research has shown that this compound can reduce inflammation, oxidative stress, and cell damage. It has also been found to improve cognitive function, reduce blood glucose levels, and reduce the risk of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (3S,4E,6E)-3-Methylocta-4,6-dien-2-one in lab experiments is its availability. This compound can be easily synthesized or isolated from plant sources. Another advantage is its potential therapeutic properties, which make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research on (3S,4E,6E)-3-Methylocta-4,6-dien-2-one. One direction is to further investigate its potential therapeutic properties and develop drugs based on this compound. Another direction is to study its mechanism of action in more detail to better understand how it works. Additionally, research can be done to improve the solubility of this compound in water to make it easier to work with in lab experiments.
Conclusion:
In conclusion, (3S,4E,6E)-3-Methylocta-4,6-dien-2-one is a natural compound that has potential therapeutic properties. It can be synthesized using various methods and has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research that can lead to the development of new drugs and a better understanding of its mechanism of action.
Synthesemethoden
(3S,4E,6E)-3-Methylocta-4,6-dien-2-one can be synthesized using various methods. One of the most common methods is the isolation from plant sources. This compound is found in various plants such as ginger, turmeric, and mango. Another method is the chemical synthesis of the compound using starting materials such as 3-methyl-2-buten-1-ol and acetic acid.
Wissenschaftliche Forschungsanwendungen
(3S,4E,6E)-3-Methylocta-4,6-dien-2-one has been extensively studied for its potential therapeutic properties. Research has shown that this compound has anti-inflammatory, antioxidant, and anticancer properties. It has also been found to have potential in treating various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Eigenschaften
CAS-Nummer |
116454-34-3 |
|---|---|
Produktname |
(3S,4E,6E)-3-Methylocta-4,6-dien-2-one |
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
(3S,4E,6E)-3-methylocta-4,6-dien-2-one |
InChI |
InChI=1S/C9H14O/c1-4-5-6-7-8(2)9(3)10/h4-8H,1-3H3/b5-4+,7-6+/t8-/m0/s1 |
InChI-Schlüssel |
PNFIYBQOUPIIHJ-MBFKRBPYSA-N |
Isomerische SMILES |
C/C=C/C=C/[C@H](C)C(=O)C |
SMILES |
CC=CC=CC(C)C(=O)C |
Kanonische SMILES |
CC=CC=CC(C)C(=O)C |
Synonyme |
4,6-Octadien-2-one, 3-methyl-, [S-(E,E)]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



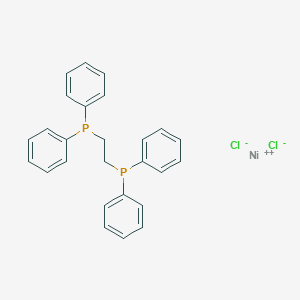
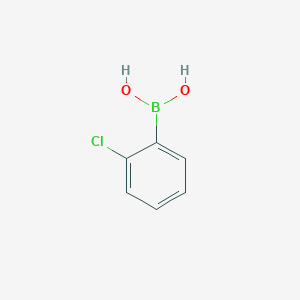
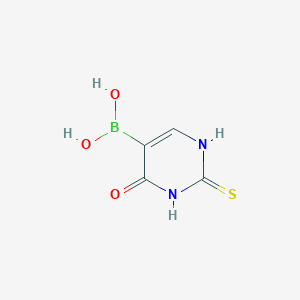
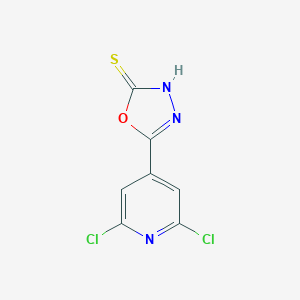
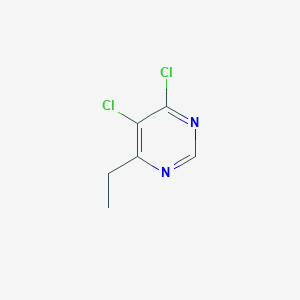
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-5-phenyl-1,3-benzoxazole;iodide](/img/structure/B50654.png)
